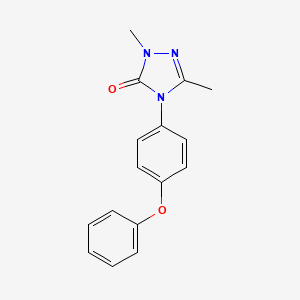

2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

2,5-Dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with methyl groups at positions 2 and 5 and a 4-phenoxyphenyl moiety at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Triazolone derivatives are typically synthesized via cyclization reactions involving hydrazides or thiosemicarbazides, followed by functionalization with aryl or alkyl groups .

Properties

IUPAC Name |

2,5-dimethyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-12-17-18(2)16(20)19(12)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOOTWCURVJQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-25-9) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2. It features a triazole ring that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | |

| T47D (Breast Cancer) | 27.3 | |

| MCF7 (Breast Cancer) | 43.4 |

Studies indicate that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

Antimicrobial Activity

Triazole derivatives including this compound have also been evaluated for their antimicrobial properties. The following table summarizes some findings:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective at low doses |

These activities suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound's structure allows for interaction with various enzymes. Research has shown that derivatives of triazoles can act as inhibitors for enzymes such as:

- Dihydrofolate Reductase (DHFR) - Inhibition leads to reduced folate synthesis in cancer cells.

- Cyclooxygenase (COX) - Anti-inflammatory effects through COX inhibition have been noted.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- DNA Intercalation - Some studies suggest that triazole derivatives can intercalate into DNA strands, disrupting replication.

- Enzyme Binding - The compound may bind to active sites on enzymes like DHFR and COX, inhibiting their activity.

Case Studies

A recent study explored the synthesis and biological evaluation of several triazole derivatives based on the core structure of this compound. These derivatives were tested against multiple cancer cell lines and showed varying degrees of efficacy:

- Synthesis Methodology : The compounds were synthesized using standard organic synthesis techniques involving alkylation and cyclization reactions.

- Biological Evaluation : The synthesized compounds were screened for anticancer activity using MTT assays against HCT116 and T47D cell lines.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: TNMTO’s trinitromethyl group (electron-withdrawing) renders it highly reactive, making it suitable as an energetic material . The target compound’s phenoxyphenyl group (electron-donating) enhances stability and lipophilicity, favoring pharmaceutical applications .

Biological Activity: Posaconazole, a triazole antifungal drug, demonstrates that bulky aromatic substituents (e.g., difluorophenyl) improve target binding affinity. The target compound’s phenoxyphenyl group may similarly enhance interactions with biological targets . Schiff base derivatives of triazolones (e.g., 4-{[(1H-imidazol-4-yl)methylene]amino}-5-substituted triazolones) exhibit antimicrobial activity, suggesting that functionalization at position 4 influences bioactivity .

Thermal and Chemical Stability :

- TNMTO’s nitro groups reduce thermal stability, limiting its use outside controlled environments .

- Methyl groups in the target compound and its fluorophenyl analog () likely improve stability compared to hydroxylated derivatives, which may undergo oxidation .

Computational and Spectroscopic Insights

- Density Functional Theory (DFT): Studies on triazolones (e.g., NTO derivatives) reveal that electron-withdrawing groups lower HOMO-LUMO gaps, increasing reactivity . The target compound’s phenoxyphenyl group may moderately raise this gap, enhancing stability .

- Spectroscopic Data : IR and NMR data for triazole-thiones (e.g., C=S stretch at 1228 cm⁻¹ in ) contrast with the target compound’s carbonyl (C=O) absorption, which would appear near 1700 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with substituted aldehydes in polar aprotic solvents like DMSO under acidic catalysis (e.g., glacial acetic acid). Reaction optimization includes adjusting reflux duration (e.g., 18 hours for cyclization) and purification via recrystallization (water-ethanol mixtures yield ~65% purity) . Solvent choice (e.g., absolute ethanol vs. DMSO) and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of hydrazide to aldehyde) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.

- FT-IR to identify functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹).

- X-ray crystallography to resolve crystal packing and molecular geometry, particularly for assessing steric effects from phenoxyphenyl substituents .

- Melting point analysis (e.g., 141–143°C for related triazoles) as a purity indicator .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in studying electronic properties?

- Methodological Answer : DFT studies at the B3LYP/6-31G(d) level can predict molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO gaps), and non-covalent interactions (e.g., π-π stacking in phenyl-substituted triazoles). These computational results validate experimental observations from X-ray crystallography and UV-Vis spectroscopy, particularly for understanding charge-transfer interactions in biological systems .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial potency)?

- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., MIC determination methods) or compound purity. To address this:

- Use standardized microbial strains (e.g., ATCC cultures) and controlled solvent systems (e.g., DMSO <1% v/v).

- Validate purity via HPLC (>95%) and compare activity across multiple derivatives (e.g., substituting phenoxyphenyl with thiophene groups) to isolate structure-activity relationships (SAR) .

Q. How should researchers design experiments to evaluate the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Koc) using OECD guidelines.

- Ecotoxicity assays : Use Daphnia magna (48-hour LC50) and algal growth inhibition tests to assess acute/chronic effects.

- Field studies : Deploy randomized block designs with split plots to monitor residue accumulation in agricultural soils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.